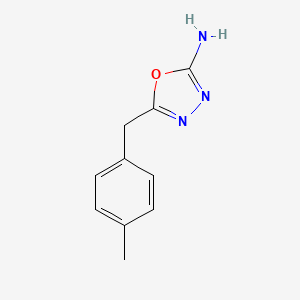

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring substituted with a 4-methylbenzyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized in the presence of an oxidizing agent to yield the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Amine derivatives.

Substitution: Various substituted amines.

Aplicaciones Científicas De Investigación

Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

The synthesis of this compound typically involves the reaction of hydrazides with carbonyl compounds. For instance, oxadiazole derivatives can be synthesized through oxidative cyclization methods or by using acylhydrazones as precursors. The compound's structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy .

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition in various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cells . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Cholinesterase Inhibition

Compounds like this compound have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. The presence of the oxadiazole moiety enhances binding affinity to these enzymes . The IC50 values for various derivatives indicate their potency as cholinesterase inhibitors.

Antidepressant Activity

Recent studies have investigated the antidepressant potential of oxadiazole derivatives using animal models. For instance, specific compounds showed significant reductions in immobility duration during forced swimming tests, indicating potential antidepressant effects comparable to established drugs like fluoxetine . These findings suggest a possible mechanism involving modulation of serotonin receptors.

Antimicrobial Properties

The antibacterial and antifungal activities of this compound derivatives have also been examined. Certain synthesized compounds displayed effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant pathogens.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Variations in substituents on the aromatic rings or modifications to the oxadiazole core can significantly influence biological activity. For instance:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4s | 4-Methoxy | Anticancer | 15.43 |

| 4u | 4-Hydroxy | Anticancer | 6.82 |

| 3t | Dodecyl | Cholinesterase Inhibitor | 12.8 - 99.2 |

This table summarizes key findings from SAR studies that highlight how different substituents impact biological activity.

Mecanismo De Acción

The mechanism of action of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine varies depending on its application:

Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with essential enzymes, leading to cell death.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.

Comparación Con Compuestos Similares

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.

5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-amine: Different positioning of the oxadiazole ring, which can influence its reactivity and applications.

Uniqueness: 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, including antimicrobial, antitumor, and neuroprotective effects.

Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, which is known for its ability to participate in hydrogen bonding and enhance pharmacological activity. The synthesis of this compound typically involves the cyclization of appropriate hydrazones or amidoximes with carboxylic acids or their derivatives. This method allows for structural modifications that can influence biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, a study demonstrated that various 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 µg/ml |

| Pseudomonas aeruginosa | 68 µg/ml |

Antitumor Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with oxadiazole rings can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. Research has indicated that oxadiazoles can inhibit acetylcholinesterase (AChE) activity and exhibit antioxidant properties. These effects are crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit β-secretase-1 (BACE-1) further supports its potential as a therapeutic agent in neurodegeneration .

Case Studies

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant potential of oxadiazole derivatives using the forced swimming test (FST), several compounds demonstrated significant reductions in immobility duration. One derivative showed a decrease similar to that of fluoxetine, indicating promising antidepressant effects .

Case Study 2: Antitubercular Activity

Research on the antitubercular activity of oxadiazole derivatives revealed that compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis. Molecular docking studies suggested strong binding affinities to key enzymes involved in mycolic acid biosynthesis .

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl group on the benzyl moiety undergoes oxidation under acidic conditions. Common oxidizing agents include:

Mechanistic Insight :

-

The methyl group’s oxidation follows a radical pathway under visible light, mediated by eosin-Y .

-

Strong oxidants like KMnO₄ cleave the C–H bond, forming alcohol or carboxylic acid derivatives.

Reduction Reactions

The oxadiazole ring is susceptible to reductive cleavage:

| Reagent/Conditions | Major Product | Notes |

|---|---|---|

| H₂/Pd-C (ethanol, 60°C) | Open-chain thiosemicarbazide | Ring opening yields amine derivatives. |

| NaBH₄ in THF | Partially reduced oxadiazoline | Selective reduction of C=N bonds. |

Key Observation :

-

Hydrogenation disrupts the oxadiazole ring, generating intermediates useful for further functionalization.

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution:

Example :

-

Reaction with benzyl chloride yields N-benzyl-5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine , a precursor for antimicrobial agents.

Cycloaddition and Rearrangement

The oxadiazole scaffold participates in cycloaddition reactions:

Case Study :

-

Heating with iodine induces a Chapman rearrangement, producing 3-methyl-1,3,4-oxadiazol-2(3H)-one derivatives .

Comparative Reactivity Table

| Reaction Type | 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine | Analogous Compound (5-(2-Chlorophenyl)methyl variant) |

|---|---|---|

| Oxidation | Methyl → alcohol/carboxylic acid | Chlorophenyl remains inert; N-oxide formation |

| Reduction | Ring opening to thiosemicarbazide | Similar ring cleavage |

| Substitution | High reactivity at C2-amine | Lower yield due to steric hindrance from Cl |

Mechanistic and Synthetic Implications

Propiedades

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.